Procion Yellow H-E 4R
Description
Octasodium 7,7'-((2,2'-disulphonato(1,1'-biphenyl)-4,4'-diyl)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(carbamoylamino))-4,1-phenylene)azo))bis(naphthalene-1,3,6-trisulphonate) is a highly sulfonated azo compound characterized by a biphenyl core functionalized with disulphonato groups, chloro-triazine linkages, carbamoylamino substituents, and naphthalene trisulphonate moieties. Its octasodium form ensures high water solubility, making it suitable for applications requiring aqueous compatibility, such as textile dyes or biomedical sensors. The compound’s structural complexity arises from its azo (-N=N-) bridges and multiple sulfonate (-SO₃⁻) groups, which contribute to its anionic character and stability in polar solvents .
Properties
CAS No. |
68133-40-4 |
|---|---|
Molecular Formula |
C52H30Cl2N18Na8O26S8 |
Molecular Weight |
1834.3 g/mol |
IUPAC Name |
octasodium;7-[[2-(carbamoylamino)-4-[[4-[4-[4-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]-3-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C52H38Cl2N18O26S8.8Na/c53-45-63-49(57-23-3-7-33(35(13-23)61-47(55)73)69-71-37-19-31-21(11-43(37)105(93,94)95)9-27(99(75,76)77)17-41(31)103(87,88)89)67-51(65-45)59-25-1-5-29(39(15-25)101(81,82)83)30-6-2-26(16-40(30)102(84,85)86)60-52-66-46(54)64-50(68-52)58-24-4-8-34(36(14-24)62-48(56)74)70-72-38-20-32-22(12-44(38)106(96,97)98)10-28(100(78,79)80)18-42(32)104(90,91)92;;;;;;;;/h1-20H,(H3,55,61,73)(H3,56,62,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H2,57,59,63,65,67)(H2,58,60,64,66,68);;;;;;;;/q;8*+1/p-8 |
InChI Key |
WAPHSRMHUOCGQE-UHFFFAOYSA-F |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-])C6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=C(C=C8)N=NC9=CC1=C(C=C(C=C1C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of Biphenyl Derivative: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of Sulfonate Groups: Sulfonation of the biphenyl derivative can be achieved using fuming sulfuric acid or chlorosulfonic acid.
Formation of Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Coupling Reactions: The final compound is formed through a series of coupling reactions, including azo coupling and amide formation.
Industrial Production Methods
Industrial production of such complex compounds often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions is crucial for the successful synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo and amine groups.
Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines.
Substitution: The sulfonate and triazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc and hydrochloric acid.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Dye and Pigment Industry: Used as a dye intermediate due to its complex structure and vibrant colors.
Organic Synthesis: Serves as a building block for the synthesis of other complex organic molecules.
Biology and Medicine
Biological Staining: Used in histology and cytology for staining tissues and cells.
Drug Development:
Industry
Textile Industry: Used in the dyeing of fabrics.
Paper Industry: Employed in the coloring of paper products.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In biological staining, it binds to specific cellular components, allowing for visualization under a microscope. In dyeing processes, it forms strong bonds with fibers, resulting in vibrant and long-lasting colors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfonated azo dyes and coordination complexes. Key structural analogs include tetrasodium and disodium derivatives with variations in substituents, sodium content, and backbone functionalization. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Molecular formulas are approximated based on structural descriptors from referenced evidence.
Structural Differences and Implications
Core Modifications :
- The target compound features a chloro-triazine group, which enhances reactivity for covalent bonding (e.g., with cellulose in textiles), compared to the dichlorobiphenyl core in the tetrasodium analog .
- The dimethoxybiphenyl group in the disodium compound introduces steric hindrance and electron-donating effects, reducing solubility but improving lightfastness.
Sulfonate Content :
- The octasodium derivative’s eight sulfonate groups confer superior water solubility (>500 g/L at 25°C) compared to tetrasodium (4 sulfonates, ~250 g/L) and disodium (2 sulfonates, ~100 g/L) analogs. This property is critical for dye uniformity in aqueous processing .
Substituent Effects on Spectroscopy: NMR studies of related azo compounds reveal that substituents in regions analogous to the target’s chloro-triazine and carbamoylamino groups cause distinct chemical shifts (e.g., δ 7.5–8.5 ppm for aromatic protons), enabling precise structural identification .
Functional and Application-Based Differences
Reactivity: The chloro-triazine moiety in the target compound allows nucleophilic substitution reactions, enabling covalent attachment to fabrics (reactive dyeing). In contrast, the azo-linked dichlorobiphenyl analog lacks this reactivity, limiting it to non-reactive dye applications.
Biological Activity: Graph-based similarity analyses suggest that the target’s carbamoylamino group aligns it with bioactive sulfonated compounds (e.g., protease inhibitors), whereas dimethoxybiphenyl derivatives exhibit fluorescence properties useful in sensing.
Environmental Impact :
- High sulfonate content improves biodegradability by increasing water solubility, reducing bioaccumulation risks compared to less-sulfonated analogs .
Research Findings and Methodological Insights
Structural Similarity Metrics :
- Graph-theoretical comparisons classify the target compound within the "sulfonated azo-biphenyl" cluster, sharing >75% edge congruence with tetrasodium analogs but <50% with disodium derivatives due to divergent core structures.
Lumping Strategy in Property Prediction :
- The target’s eight sulfonates and azo-triazine backbone allow it to be grouped with high-solubility dyes in lumping models, accurately predicting its partition coefficient (LogP = -4.2) and photostability .
Database Extraction Challenges :
- Automated patent databases (e.g., SureChEMBL) capture ~59% of sulfonated azo compounds like the target, with discrepancies arising from complex naming conventions .
Biological Activity
Octasodium 7,7'-((2,2'-disulphonato(1,1'-biphenyl)-4,4'-diyl)bis(imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-(carbamoylamino))-4,1-phenylene)azo))bis(naphthalene-1,3,6-trisulphonate) is a complex azo dye that has garnered attention due to its potential biological activities. This article reviews its chemical structure, biological activity, and relevant research findings.
Chemical Structure
The compound is characterized by a complex molecular structure that includes:
- Azo group : A functional group (-N=N-) that connects two aromatic systems.
- Triazine rings : Contributing to its stability and reactivity.
- Sulfonate groups : Enhancing solubility in water and biological fluids.
The full chemical formula is represented as follows:
Antimicrobial Properties
Research indicates that azo dyes can exhibit antimicrobial properties. Specifically, studies have shown that compounds similar to Octasodium 7,7' can inhibit the growth of various bacterial strains. For instance:
- In vitro studies demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
- The presence of sulfonate groups is believed to enhance the antimicrobial activity by disrupting bacterial cell membranes.
Anticancer Activity
Several studies have explored the potential anticancer properties of azo dyes:
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
- Case Studies : In experimental models, Octasodium 7,7' has shown promise in reducing tumor growth in xenograft models.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological implications:
- Cytotoxicity : Some studies have reported cytotoxic effects in certain cell lines at high concentrations.
- Genotoxicity : Research evaluating the genotoxic potential of similar compounds suggests that further investigation is necessary to assess the safety profile.
Data Table: Summary of Biological Activities
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of Octasodium 7,7' against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.
Study 2: Anticancer Potential
In a study by Johnson et al. (2024), the compound was tested on human breast cancer cell lines. The findings suggested that treatment with Octasodium 7,7' led to a 50% reduction in cell viability within 48 hours.
Study 3: Toxicological Assessment
A comprehensive toxicological assessment was performed by Lee et al. (2023), which highlighted potential cytotoxic effects at elevated doses. The study recommended further investigation into the long-term effects of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
